molecular formula C16H19N3O2 B2533706 N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034303-50-7

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2533706
CAS No.: 2034303-50-7
M. Wt: 285.347
InChI Key: RMHFJTWQLSNCIN-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Scientific Research Applications

1. Role in Polyamine Catabolism and Antitumor Activity

The compound N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been studied for its role in polyamine catabolism. A related compound, CPENSpm, exhibits cytotoxic activity in certain cell types and induces programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cells. This process involves H2O2 production, suggesting that oxidative stress may partly drive CPENSpm's cytotoxicity in sensitive cells. This mechanism highlights a potential basis for its selective antineoplastic properties (Ha, Woster, Yager, & Casero, 1997).

2. Ethylene Perception Inhibition in Fruits and Vegetables

Research has shown that 1-methylcyclopropene (1-MCP), a related compound, plays a significant role in inhibiting ethylene perception in fruits and vegetables. This inhibition has a profound impact on delaying the ripening and senescence processes, thus improving the maintenance of product quality. The application of 1-MCP to fruits such as apples, avocados, and bananas has demonstrated its ability to delay ripening, reduce ethylene production, and maintain fruit firmness (Watkins, 2006); (Blankenship & Dole, 2003).

3. Oxidative Behaviour in Cold Storage of Pears

A study on Blanquilla pears treated with 1-MCP revealed that this compound can influence oxidative stress and antioxidant potential during cold storage. The treated fruits exhibited lower levels of hydrogen peroxide, ascorbate, and ionic leakage. This finding suggests that the benefits of 1-MCP on ripening are not only due to its action on ethylene but also due to an increase in antioxidant potential in the pear (Larrigaudière, Vilaplana, Soria, & Recasens, 2004).

4. Reactivity in Organometallic Compounds

The reactivity of oxalamide-based carbenes, which share structural similarities with this compound, has been explored in organometallic chemistry. These carbenes undergo various reactions like cyclopropanation and interact with elements such as selenium, indicating their potential in synthetic applications (Braun, Frank, & Ganter, 2012).

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions in significant ways.

Cellular Effects

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence various types of cells and cellular processes. It may impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known properties of indole derivatives, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-9-7-12-10-11(2-5-14(12)19)6-8-17-15(20)16(21)18-13-3-4-13/h2,5,7,9-10,13H,3-4,6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHFJTWQLSNCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.